Tert-butyl N-(4-iodobutan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(4-iodobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18INO2. It is a derivative of carbamic acid and is often used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group.
Mechanism of Action
Mode of Action
The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
Carbamates are generally involved in a variety of biochemical processes, and the iodine atom could potentially influence the compound’s interaction with these pathways .
Result of Action
The compound’s effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl N-(4-iodobutan-2-yl)carbamate interacts with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(4-iodobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobutan-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of carbamate derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carbamate derivatives with various functional groups.
Scientific Research Applications
Tert-butyl N-(4-iodobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-bromobutan-2-yl)carbamate
- Tert-butyl N-(4-chlorobutan-2-yl)carbamate
- Tert-butyl N-(4-fluorobutan-2-yl)carbamate
Uniqueness
Tert-butyl N-(4-iodobutan-2-yl)carbamate is unique due to the presence of the iodine atom, which provides greater reactivity and versatility in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This makes it particularly useful in synthetic applications where selective functionalization is required .
Properties
IUPAC Name |
tert-butyl N-(4-iodobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18INO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMDTLOXOIDRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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